Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate
Overview
Description
Molecular Structure Analysis
The InChI code for Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate is1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The melting point of a related compound, tert-butyl N-(3-oxo-3-phenylpropyl)carbamate, is 59-60°C . The specific physical and chemical properties of this compound are not provided in the search results.Scientific Research Applications
Synthesis Techniques
The synthesis of tert-butyl N-(3-oxo-1-phenylpropyl)carbamate and similar compounds often involves innovative techniques that enhance the efficiency and selectivity of chemical reactions. For instance, the use of asymmetric Mannich reactions to synthesize chiral carbamates demonstrates the compound's role in producing stereochemically complex molecules (Yang, Pan, & List, 2009). Additionally, the preparation and Diels-Alder reaction of 2-amido substituted furans illustrate the versatility of carbamates in constructing cyclic compounds with significant biological activity (Padwa, Brodney, & Lynch, 2003).
Catalysis and Reaction Development
Carbamates like this compound are pivotal in the development of new catalytic methods. For example, photoredox-catalyzed reactions involving carbamates enable the construction of complex molecules under mild conditions, expanding the toolbox of synthetic chemists (Wang et al., 2022). The generation of α-aminated methyllithium via catalyzed lithiation showcases the role of carbamates in facilitating functional group interconversion, which is crucial for building molecular complexity (Ortiz, Guijarro, & Yus, 1999).
Green Chemistry and Mild Reaction Conditions
The use of environmentally benign reagents for deprotection reactions involving tert-butyl carbamates underscores the importance of green chemistry principles in research involving these compounds. Aqueous phosphoric acid, for instance, has been shown to effectively deprotect tert-butyl carbamates under mild and selective conditions, highlighting the ongoing efforts to make chemical synthesis more sustainable (Li et al., 2006).
Properties
IUPAC Name |
tert-butyl N-(3-oxo-1-phenylpropyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPCDZZHEWGTEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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